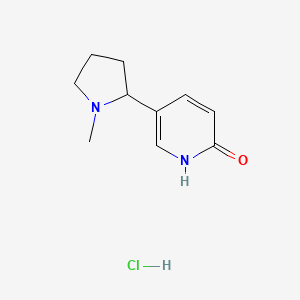
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a methylpyrrolidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction is carried out under specific conditions to ensure high purity and yield . The process involves multiple steps, including esterification, reduction, and cyclization reactions.
Industrial Production Methods
For industrial production, the synthesis route is optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents used in the process include dichloromethane, ethyl acetate, and chloroform . The final product is obtained through crystallization and purification steps to ensure it meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reduction reactions can be carried out using lithium tetrahydridoaluminate in tetrahydrofuran.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium tetrahydridoaluminate in tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine-N-oxide derivatives .
Wissenschaftliche Forschungsanwendungen
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 3-Methyl-6-(1-methyl-2-pyrrolidinyl)pyridine
- Pyrrolidine-2,5-dione
Uniqueness
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H15ClN2O |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
5-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8;/h4-5,7,9H,2-3,6H2,1H3,(H,11,13);1H |
InChI-Schlüssel |
ZMPHBHIGYWONKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=CNC(=O)C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















